N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide
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Overview
Description
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. The compound has a molecular formula of C14H13N5O and a molecular weight of 267.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide involves multiple steps. One common approach is the reaction of 2-methylimidazo[1,2-a]pyridine with pyrimidine derivatives under specific conditions. For example, 2-methylimidazo[1,2-a]pyridine can be halogenated using bromine or iodine to form 3-halo-2-methylimidazo[1,2-a]pyridine . This intermediate can then be reacted with acetamide derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using bromine (Br2) or iodine (I2) in the presence of a suitable solvent like chloroform (CHCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine can yield 3-halo-2-methylimidazo[1,2-a]pyridine .
Scientific Research Applications
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide has various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound may inhibit CDK2 activity, leading to cell cycle arrest and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug with a similar imidazopyridine structure.
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets such as CDK2. This interaction differentiates it from other imidazopyridine derivatives, providing unique pharmacological properties.
Properties
CAS No. |
611239-38-4 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-13(19-8-4-3-5-12(19)16-9)11-6-7-15-14(18-11)17-10(2)20/h3-8H,1-2H3,(H,15,17,18,20) |
InChI Key |
ZCRPPLDDHBLUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)NC(=O)C |
Origin of Product |
United States |
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